molecular formula C10H14F3NO4 B12835040 1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid

Cat. No.: B12835040
M. Wt: 269.22 g/mol
InChI Key: OCLIUAPKYXTECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: (2S,3S)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic Acid Molecular Formula: C₁₀H₁₄F₃NO₄ (inferred from analogous structures in ) Molecular Weight: ~265.2 g/mol (calculated) CAS Number: Not explicitly provided in evidence; however, structurally similar compounds in and share MDL numbers (e.g., MFCD21846305, Ref: 10-F615957). Key Features:

  • Azetidine Core: A four-membered saturated ring, conferring ring strain and unique reactivity compared to larger heterocycles .
  • tert-Butoxycarbonyl (Boc) Group: A common protecting group for amines, enhancing stability during synthesis .
  • Trifluoromethyl (CF₃) Substituent: Introduces strong electron-withdrawing effects, increasing lipophilicity and metabolic stability .
  • Stereochemistry: The (2S,3S) configuration (as per ) may influence chiral recognition in pharmaceutical applications.

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-4-5(10(11,12)13)6(14)7(15)16/h5-6H,4H2,1-3H3,(H,15,16)

InChI Key

OCLIUAPKYXTECD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization and Boc Protection

A common approach starts with the preparation of 3-substituted azetidines via cyclization of appropriate precursors. For example, 1-azabicyclo[1.1.0]butane intermediates can be opened under strain-release conditions to yield 3-substituted azetidines. The nitrogen atom is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in dichloromethane at 10–40 °C, yielding 1-(tert-butoxycarbonyl)-3-substituted azetidines with high efficiency (up to 91% yield).

Introduction of the Trifluoromethyl Group

The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation or by using trifluoromethylthiolation reagents. For instance, treatment of 3-cyanoazetidine derivatives with N-methyl-N-(trifluoromethylthio)aniline under lithium hexamethyldisilazide (LiHMDS) base at low temperature (-78 °C) in tetrahydrofuran (THF) affords trifluoromethylthiolated azetidines. Subsequent hydrolysis under basic conditions converts the nitrile to the carboxylic acid, yielding 1-(tert-butoxycarbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid. Although this example involves trifluoromethylthio rather than trifluoromethyl, similar strategies apply for trifluoromethyl introduction.

Oxidation and Hydrolysis Steps

Oxidation of 3-hydroxyazetidine derivatives to azetidinones (lactams) is a traditional step, often performed using Swern oxidation conditions (DMSO, oxalyl chloride, triethylamine) at room temperature. However, this method can generate impurities and uses environmentally unfriendly solvents.

Hydrolysis of nitrile or ester intermediates to the carboxylic acid is typically achieved by refluxing with aqueous sodium hydroxide or potassium hydroxide in methanol/water mixtures, providing high yields of the carboxylic acid functionality.

Representative Preparation Route (Based on Patent CN111362852A)

Step Reagents/Conditions Product Yield (%) Notes
1. Cyclization 1,3-dichloro-2,2-dimethylpropane, benzylamine, potassium iodide, sodium carbonate, DMF, 50-100 °C, 6-12 h 1-benzyl-3,3-dimethoxy-azetidine 58 Intermediate for further transformations
2. Boc Protection Di-tert-butyl dicarbonate, triethylamine, dichloromethane, 10-40 °C, 3-4 h 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine 91 High yield, mild conditions
3. Hydrolysis 10% aqueous citric acid, ethyl acetate, 20-40 °C, 3-4 h 1-tert-butoxycarbonyl-3-azetidinone 85.4 Crystallization purification

This route highlights the preparation of the Boc-protected azetidinone intermediate, which can be further functionalized to introduce the trifluoromethyl group and carboxylic acid.

Alternative Synthetic Approaches

  • Strain-Release Synthesis: Using 1-azabicyclo[1.1.0]butane as a starting material, ring-opening with nucleophiles allows access to various 3-substituted azetidines, which can be Boc-protected and further functionalized.

  • Halide Intermediates: Preparation of 3-haloazetidines (e.g., 3-bromo or 3-iodo derivatives) followed by nucleophilic substitution with trifluoromethyl sources or other nucleophiles provides a versatile route to substituted azetidines.

  • Trifluoromethylation Techniques: Direct trifluoromethylation using reagents such as Togni’s reagent or Ruppert-Prakash reagent (TMSCF3) under catalytic conditions can be employed on azetidine precursors, although specific literature on this exact compound is limited.

Research Findings and Considerations

  • The Boc protecting group is essential for controlling reactivity and improving the stability of intermediates during multi-step synthesis.

  • The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry.

  • Environmental and safety considerations favor methods avoiding toxic solvents like dioxane and DMSO; thus, greener solvents and milder conditions are preferred in recent protocols.

  • Yields vary depending on the step and conditions but generally range from 58% to over 90% for key intermediates.

  • Crystallization and extraction techniques are critical for purification, especially after hydrolysis and Boc protection steps.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield Range Key Notes
Cyclization to azetidine Nucleophilic substitution/cyclization 1,3-dichloro-2,2-dimethylpropane, amines, DMF, base, heat 50-60% Formation of azetidine ring
Boc Protection Carbamate formation Di-tert-butyl dicarbonate, triethylamine, DCM, 10-40 °C 85-91% Protects nitrogen, stabilizes intermediate
Oxidation to azetidinone Swern or alternative oxidation DMSO, oxalyl chloride, triethylamine, RT Moderate Potential impurity formation, solvent concerns
Trifluoromethyl introduction Nucleophilic trifluoromethylation or trifluoromethylthiolation LiHMDS, trifluoromethyl reagents, THF, low temp Variable Key for biological activity
Hydrolysis to acid Basic hydrolysis NaOH or KOH, MeOH/H2O, reflux High (quantitative) Converts nitrile/ester to acid

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

    Hydrolysis: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, leading to the formation of the free amine.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that the trifluoromethyl group could influence such reactions.

Common reagents used in these reactions include acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug candidates, making this compound a potential lead in drug discovery.
    • Interaction studies are essential to understand its biological effects, with research focusing on its efficacy as a drug candidate or lead compound.
  • Anticancer Activity :
    • Preliminary studies have indicated that derivatives of azetidine compounds may exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to 1-(tert-butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid have shown promise in inhibiting cancer cell growth .
    • Further research could explore its activity against specific cancer types, potentially leading to novel therapeutic agents.

Case Study 1: Anticancer Activity Assessment

A study evaluated several azetidine derivatives for their anticancer properties. The results indicated that compounds with similar structural features exhibited significant inhibition rates against leukemia and CNS cancer cell lines. This suggests that 1-(tert-butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid could be further explored for its anticancer potential .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new derivatives of azetidine compounds, including those with trifluoromethyl substitutions. These derivatives were characterized using spectroscopic methods, revealing their potential utility in medicinal chemistry as precursors for more complex drug molecules .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Evidence ID
Target : (2S,3S)-1-(Boc)-3-(CF₃)azetidine-2-carboxylic acid C₁₀H₁₄F₃NO₄ ~265.2 Azetidine, CF₃, Boc Chiral intermediate; potential API precursor
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 Piperidine, phenyl Larger ring size; higher MW; used in peptide mimics
1-Boc-3-(1H-1,2,3-triazol-4-yl)azetidine-4-carboxylic acid C₁₁H₁₅N₃O₄ 265.25 Azetidine, triazole Click chemistry applications; enhanced H-bonding
1-Boc-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid C₁₆H₁₆F₂NO₆ 356.30 Azetidine, difluorobenzo-dioxole Bulky aromatic substituent; improved CNS penetration
1-Boc-3-fluoropiperidine-3-carboxylic acid C₁₁H₁₈FNO₄ 247.26 Piperidine, fluorine Smaller substituent; lower lipophilicity
rac-(2R,3R)-1-Boc-3-[3-(CF₃)phenyl]azetidine-2-carboxylic acid C₁₆H₁₇F₃NO₄ 356.31 Azetidine, CF₃-phenyl Racemic mixture; aryl-CF₃ for enhanced π-π interactions

Physicochemical and Reactivity Comparisons

  • Ring Size : Azetidine (4-membered) vs. piperidine (6-membered):
    • Azetidines exhibit higher ring strain, leading to faster ring-opening reactions but reduced conformational flexibility compared to piperidines .
    • Piperidine derivatives (e.g., ) often show better solubility due to larger ring size and reduced steric hindrance.
  • Substituent Effects :
    • CF₃ vs. Fluorine : The trifluoromethyl group in the target compound increases lipophilicity (logP ~1.5–2.0) more significantly than a single fluorine atom (logP ~0.5) .
    • Aromatic vs. Aliphatic Substituents : Phenyl () and benzo-dioxole () groups enhance π-π stacking but reduce solubility in aqueous media compared to aliphatic CF₃ .
  • Stereochemical Impact :
    • The (2S,3S) configuration in the target compound may offer enantioselective binding advantages in drug design, whereas racemic mixtures (e.g., ) require resolution steps .

Research Findings and Data

Stability Studies

  • Boc Deprotection : The Boc group is cleaved under acidic conditions (e.g., TFA), but the azetidine ring may undergo partial ring-opening, necessitating mild deprotection protocols .
  • Thermal Stability : CF₃-substituted azetidines decompose above 150°C, limiting high-temperature applications .

Biological Activity

1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid (CAS No: 1977530-97-4) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H14F3N1O4
  • Molecular Weight : 269.22 g/mol
  • Structure : The compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that azetidine derivatives can exhibit various biological activities, including neuroprotective effects and potential roles in drug development. The following sections summarize key findings related to the biological activity of 1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid.

Neuroprotective Activity

A study by Šachlevičiūtė et al. (2023) explored the neuroprotective effects of azetidine derivatives. Although this specific compound was not directly tested, related compounds showed promising results in protecting neuronal cells from oxidative stress and apoptosis. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of inflammatory responses .

Metabolic Pathways

Research has shown that azetidine-2-carboxylic acid (a structural analog) can be metabolized by certain bacterial strains, indicating potential for bioconversion processes. This metabolism involves the opening of the azetidine ring and subsequent utilization as a nitrogen source, which may have implications for understanding the detoxification pathways in microorganisms .

Case Study 1: Neuroprotective Mechanisms

A recent investigation into azetidine derivatives highlighted their capacity to mitigate neuronal damage in models of neurodegeneration. The study utilized various assays to assess cell viability and oxidative stress markers. Results indicated that these compounds could significantly reduce cell death induced by neurotoxic agents, suggesting a protective role against neurodegenerative diseases .

Case Study 2: Plant Stress Response

Another relevant study examined the effects of azetidine-2-carboxylic acid on plant growth under stress conditions. It was found that this compound mimicked proline, leading to misincorporation during protein synthesis, which triggered stress responses in plants. This finding underscores the potential agricultural applications of azetidine derivatives in enhancing stress tolerance .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectionModulation of neurotransmitter systems
Metabolic detoxificationRing opening and nitrogen assimilation by bacteria
Plant growth regulationMimics proline; induces stress response

Q & A

Q. What are the key synthetic strategies for preparing 1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves constructing the azetidine ring via cyclization of β-amino alcohols or alkylation of preformed azetidine intermediates. For example, tert-butoxycarbonyl (Boc) protection is critical to prevent undesired side reactions at the nitrogen during trifluoromethylation. A stepwise approach may include:

Boc protection of azetidine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM) .

Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation (e.g., Ruppert-Prakash reagent) or radical-mediated methods.

Carboxylic acid functionalization through oxidation or hydrolysis of esters.
Reaction temperature (< 0°C for trifluoromethylation) and solvent polarity (e.g., DMF for polar intermediates) significantly affect regioselectivity and yield. Characterization via ¹⁹F NMR and HPLC is recommended to monitor fluorinated byproducts .

Q. How can researchers verify the stereochemical purity of this compound, particularly at the azetidine ring?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) or X-ray crystallography are gold standards for confirming stereochemistry. For dynamic systems, variable-temperature NMR can detect conformational changes. Comparative analysis with enantiomerically pure standards (e.g., via Mosher ester derivatization) is advised. Note that trifluoromethyl groups may introduce deshielding effects in NMR, complicating peak assignments; DFT calculations can aid in spectral interpretation .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Reverse-phase flash chromatography (C18 silica, water/acetonitrile gradient) effectively separates polar impurities. For Boc-protected intermediates, silica gel chromatography with ethyl acetate/hexane eluents is suitable. Recrystallization from ethanol/water mixtures enhances purity, particularly for the carboxylic acid form. LC-MS should be used to confirm molecular weight and detect trace Boc-deprotection byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in peptide coupling or cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group reduces electron density at the azetidine ring, potentially slowing nucleophilic attacks but enhancing stability under acidic conditions. In Suzuki-Miyaura couplings, the carboxylic acid moiety may require protection (e.g., as a methyl ester) to prevent coordination with palladium catalysts. Kinetic studies using in situ IR or reaction calorimetry are recommended to quantify activation barriers .

Q. What are the challenges in achieving regioselective functionalization of the azetidine ring when multiple reactive sites are present?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance from the Boc group and electronic effects of the trifluoromethyl substituent. Computational modeling (e.g., DFT for transition-state analysis) can predict preferential reaction sites. For example, the 3-position of the azetidine may be more reactive toward electrophiles due to reduced steric bulk compared to the Boc-protected 1-position. Experimental validation via deuterium labeling or competitive kinetic experiments is critical .

Q. How can researchers mitigate decomposition pathways under basic or oxidative conditions?

  • Methodological Answer : The Boc group is susceptible to cleavage under strong acids (e.g., TFA), while the trifluoromethyl group may hydrolyze under prolonged basic conditions. Stability studies using accelerated aging (e.g., 40°C/75% RH) with LC-MS monitoring can identify degradation products. Formulating the compound as a lithium or sodium carboxylate salt improves aqueous stability. For oxidative conditions, adding radical scavengers (e.g., BHT) or using inert atmospheres is advisable .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar Boc-protected azetidine derivatives?

  • Methodological Answer : Variability often arises from differences in trifluoromethylation efficiency or Boc-deprotection side reactions. Systematic DoE (Design of Experiments) approaches, varying parameters like catalyst loading, solvent, and temperature, can identify critical factors. Cross-referencing with analogous compounds (e.g., 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid ) provides benchmarks. Reproducibility tests across multiple labs are essential to validate claims .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.